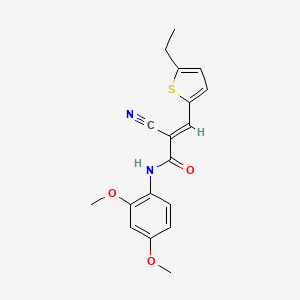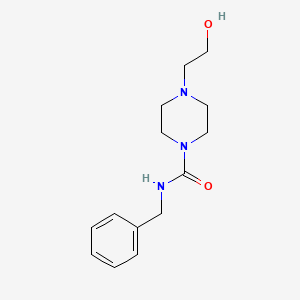
N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide, also known as FSPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. FSPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.38 g/mol. In
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory effects, and N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide may exert its effects through this mechanism.
N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has also been found to inhibit the activity of protein kinase B (Akt), which is a signaling pathway that is involved in cell survival and proliferation. Inhibition of Akt has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide's anticancer effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has been found to inhibit the activity of carbonic anhydrase (CA), which is an enzyme that regulates the pH of cells and tissues. Inhibition of CA has been shown to have potential applications in the treatment of various diseases, including glaucoma and epilepsy.
N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide is its potential applications in medicinal chemistry and pharmacology. Its anticancer and anti-inflammatory properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
However, there are also some limitations to the use of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has been found to have low bioavailability, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide. One potential direction is the development of new drugs based on N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide for the treatment of cancer and other diseases. Another direction is the investigation of the mechanism of action of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide, which may lead to the development of new therapeutic targets.
Additionally, the use of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide in combination with other drugs may enhance its effectiveness and reduce its limitations. The development of new formulations and delivery methods may also improve the bioavailability and solubility of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide, making it a more viable candidate for clinical use.
Conclusion:
In conclusion, N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide is a compound that has shown significant potential in various fields, including medicinal chemistry and pharmacology. Its anticancer and anti-inflammatory properties make it a promising candidate for the development of new drugs, and its inhibition of various enzymes and signaling pathways may lead to the development of new therapeutic targets. While there are some limitations to the use of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide in lab experiments, its future directions hold promise for the development of new treatments for various diseases.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide involves the reaction of 2-fluoroaniline with benzene sulfonyl chloride in the presence of a base, followed by the addition of 3-bromopropionyl chloride. The resulting intermediate is then treated with sodium hydroxide to obtain N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide. The yield of the reaction is typically around 60%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has also been found to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
In addition to its anticancer properties, N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has been shown to have anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c16-13-8-4-5-9-14(13)17-15(18)10-11-21(19,20)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHRCFDKCDFOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)
![5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5293719.png)
![N-benzyl-1-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5293726.png)
![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B5293728.png)
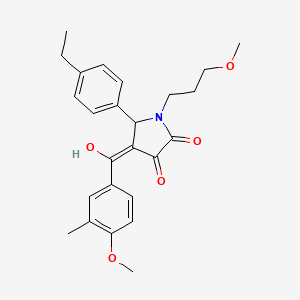
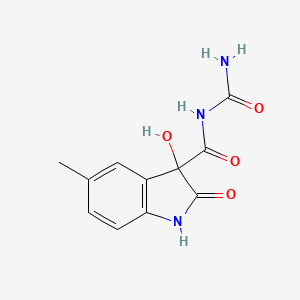
![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)
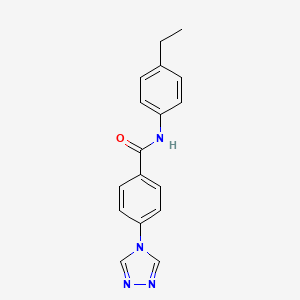
![1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5293762.png)
![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)
![4-ethyl-5-[1-(3-hydroxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5293780.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)
